5-Methoxy-1-benzothiophene-3-carboxylic acid
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Overview
Description
5-Methoxy-1-benzothiophene-3-carboxylic acid is a heterocyclic compound that features a benzene ring fused with a thiophene ring. The methoxy group is attached to the carbon atom at the 5th position of the benzene ring, while the carboxylic acid group is attached to the carbon atom at the 3rd position of the thiophene ring
Preparation Methods
The synthesis of 5-Methoxy-1-benzothiophene-3-carboxylic acid can be achieved through several methods:
Palladium-catalyzed cross-coupling reactions: This approach utilizes readily available starting materials and offers good yields.
Cyclization reactions: These methods involve the formation of the cyclic structure from suitable precursors.
Intramolecular thioarylation: This method involves the cyclization of α-substituted (o-bromoaryl)thioacetamides.
Ullmann cross-coupling: A CuBr/1,10-Phen-catalyzed reaction to obtain 2-aminobenzothiophenes, including esters of 3-carboxylic acids.
Chemical Reactions Analysis
5-Methoxy-1-benzothiophene-3-carboxylic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Esterification: The carboxylic acid group can undergo esterification reactions with alcohols to form esters.
Decarboxylation: Under strong acidic or basic conditions, the carboxylic acid group might undergo decarboxylation, releasing carbon dioxide and forming a ketone.
Scientific Research Applications
5-Methoxy-1-benzothiophene-3-carboxylic acid has several scientific research applications:
Drug Development: The compound is being explored for its potential biological activity and mechanism of action for drug development.
Organic Electronics:
Synthetic Chemistry: Developing more efficient and sustainable synthetic routes for large-scale production.
Mechanism of Action
The mechanism of action of 5-Methoxy-1-benzothiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of heteroatoms (oxygen and sulfur) and the conjugated system within the molecule may influence its chemical reactivity and potential for various interactions with other molecules. detailed studies on its exact mechanism of action are still ongoing.
Comparison with Similar Compounds
5-Methoxy-1-benzothiophene-3-carboxylic acid can be compared with other similar compounds such as:
5-Methoxy-1-benzothiophene-2-carboxylic acid: This isomer has the carboxylic acid group positioned at the second position of the benzene ring.
Benzofuran derivatives: These compounds share a similar bicyclic structure and exhibit a wide range of biological activities.
Benzothiophene derivatives: Compounds like sertaconazole and raloxifene have served in pharmaceutical and materials chemistry.
Properties
IUPAC Name |
5-methoxy-1-benzothiophene-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3S/c1-13-6-2-3-9-7(4-6)8(5-14-9)10(11)12/h2-5H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQUXSAXYAFAHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123392-43-8 |
Source
|
Record name | 5-methoxy-1-benzothiophene-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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